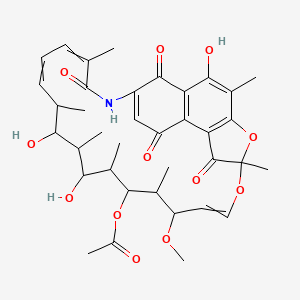![molecular formula C15H9Cl2F3 B8114566 1,3-Dichloro-5-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B8114566.png)
1,3-Dichloro-5-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene typically involves the reaction of 1,3-dichlorobenzene with trifluoropropene under specific conditions. The process includes chlorination and subsequent reactions to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced chemical reactors to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-5-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce corresponding ketones or carboxylic acids .
Applications De Recherche Scientifique
1,3-Dichloro-5-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used to study the effects of halogenated aromatic hydrocarbons on biological systems.
Medicine: It is investigated for its potential therapeutic effects and interactions with biological targets.
Industry: The compound is used in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-5-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene involves its interaction with specific molecular targets, such as the aryl hydrocarbon receptor (AhR). It acts as a selective and high-affinity agonist for AhR, influencing various cellular pathways and gene expression . This interaction can lead to changes in protein synthesis and cellular responses, making it a valuable tool for studying receptor-mediated effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloro-5-(1-trifluoromethyl-ethenyl)benzene: Similar in structure but with different positioning of the trifluoromethyl group.
1,4-Dichloro-2-(trifluoromethyl)benzene: Another related compound with variations in the chlorination pattern.
Uniqueness
1,3-Dichloro-5-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high affinity for the aryl hydrocarbon receptor and selective biological activity make it particularly valuable for research applications .
Propriétés
IUPAC Name |
1,3-dichloro-5-[2-[4-(trifluoromethyl)phenyl]ethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F3/c16-13-7-11(8-14(17)9-13)2-1-10-3-5-12(6-4-10)15(18,19)20/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPYNXGXZRLLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694024 |
Source


|
| Record name | 1,3-Dichloro-5-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688348-33-6 |
Source


|
| Record name | 1,3-Dichloro-5-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B8114570.png)
![N-[3-[(2-oxonaphthalen-1-ylidene)methylamino]phenyl]-2-phenylpropanamide](/img/structure/B8114574.png)

amino}methyl)phenyl]-4-methoxybenzenesulfonamide; phosphoric acid](/img/structure/B8114583.png)

![2-amino-6-[2-(cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-4-piperidin-4-yl-1H-pyridine-3-carbonitrile;hydrochloride](/img/structure/B8114600.png)
